methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate
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Overview
Description
Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate is a complex organic compound that features a pyrazole, thiazole, and benzoate moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings makes it a versatile scaffold for the development of new pharmaceuticals and functional materials.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s worth noting that similar compounds, such as 1-methylpyrazole-4-boronic acid pinacol ester, have been used as reagents for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential jak2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as tgf-β1 and active a signaling inhibitors .
Biochemical Pathways
Similar compounds have been involved in several reactions as reagents for the preparation of various biologically active compounds .
Result of Action
Similar compounds have been used in the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.
Amidation: The pyrazole and thiazole intermediates are then coupled through an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Finally, the benzoate ester is introduced via esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound can be explored for its potential as an enzyme inhibitor or receptor modulator due to the presence of the pyrazole and thiazole rings, which are known to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The heterocyclic rings are common motifs in drug design, contributing to the compound’s bioactivity.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the pyrazole and thiazole rings.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[2-(1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate: Lacks the methyl group on the pyrazole ring.
Ethyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate: Has an ethyl ester instead of a methyl ester.
Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]phenylacetate: Contains a phenylacetate group instead of a benzoate group.
Uniqueness
Methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate is unique due to the specific combination of pyrazole, thiazole, and benzoate moieties. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-13(7-8-17-20)14(21)19-16-18-12(9-24-16)10-3-5-11(6-4-10)15(22)23-2/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHLEAZNQMVLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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